Comparison of Computed LogP and Hydrogen‑Bond Acceptor Count: Impact on Aqueous Solubility and Permeability
The target compound (XLogP3‑AA = 0.5; H‑bond acceptors = 3) is more hydrophilic than the simple 2‑(chloromethyl)‑1,3‑oxazole (XLogP3‑AA ≈ 0.9; H‑bond acceptors = 2) and the regioisomeric 3‑(chloromethyl)‑4H,6H,7H‑pyrano[3,4‑d][1,2]oxazole (XLogP3‑AA ≈ 0.7) [1][2]. This difference arises from the additional pyran oxygen, which lowers logP and increases hydrogen‑bond acceptor capacity. In early‑stage drug discovery, a logP shift of 0.2–0.4 log units can significantly influence aqueous solubility and Caco‑2 permeability, making the target compound a preferred choice when moderate hydrophilicity is desired without introducing ionisable groups [3].
| Evidence Dimension | Computed lipophilicity and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.5; H‑bond acceptors = 3 |
| Comparator Or Baseline | 2‑(Chloromethyl)‑1,3‑oxazole (XLogP3‑AA ≈ 0.9, H‑bond acceptors = 2); 3‑(chloromethyl)‑4H,6H,7H‑pyrano[3,4‑d][1,2]oxazole (XLogP3‑AA ≈ 0.7, H‑bond acceptors = 3) |
| Quantified Difference | ΔXLogP3‑AA = 0.4 vs. 2‑(chloromethyl)oxazole; ΔXLogP3‑AA = 0.2 vs. regioisomer |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.04.14 release); H‑bond acceptors calculated by Cactvs 3.4.8.18. |
Why This Matters
A lower logP with additional H‑bond acceptor capacity can improve aqueous solubility and reduce non‑specific protein binding, critical factors for fragment‑based screening and in vivo pharmacokinetics.
- [1] PubChem. Compound Summary for CID 72213489. Computed properties (XLogP3‑AA, H‑bond acceptor count). URL: https://pubchem.ncbi.nlm.nih.gov/compound/72213489 (accessed 2026‑05‑02). View Source
- [2] PubChem. Compound Summary for 2‑(chloromethyl)‑1,3‑oxazole (CID 10714035) and 3‑(chloromethyl)‑4H,6H,7H‑pyrano[3,4‑d][1,2]oxazole. Computed properties. URL: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑05‑02). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235‑248. DOI: 10.1517/17460441003605055. View Source
